molecular formula C30H45NO5Si B8121269 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid

2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid

Cat. No.: B8121269
M. Wt: 527.8 g/mol
InChI Key: ILAHABFZFGBZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid is a complex organic compound that features both tert-butyloxycarbonyl (Boc) and tert-butyldiphenylsilyl (TBDPS) protecting groups. These groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group, while the tert-butyldiphenylsilyl (TBDPS) group is used to protect the hydroxyl group. Common reagents for these protection steps include di-tert-butyl dicarbonate (Boc2O) and tert-butyldiphenylsilyl chloride (TBDPS-Cl), respectively .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust protecting groups like Boc and TBDPS is advantageous in industrial settings due to their stability and ease of removal under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid can undergo various types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.

    Substitution Reactions: Nucleophilic substitution at the protected amino or hydroxyl groups.

    Oxidation and Reduction Reactions: Modifications of the non-protected parts of the molecule.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and tetrabutylammonium fluoride (TBAF) for TBDPS removal.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation/Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the TBDPS group yields the free hydroxyl group.

Scientific Research Applications

2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid involves the selective protection and deprotection of functional groups. The Boc and TBDPS groups protect the amino and hydroxyl groups, respectively, allowing for selective reactions at other sites on the molecule. This selective protection is crucial for multi-step synthesis processes, enabling the construction of complex molecules with high precision.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butoxycarbonylamino-9-(tert-butyldimethylsilanyloxy)-nonanoic acid: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS.

    2-tert-Butoxycarbonylamino-9-(trimethylsilanyloxy)-nonanoic acid: Features a trimethylsilyl (TMS) group instead of TBDPS.

Uniqueness

The use of the TBDPS group in 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid provides greater stability and resistance to acidic conditions compared to TBDMS and TMS groups. This makes it particularly useful in synthetic routes that require harsh conditions.

Properties

IUPAC Name

9-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO5Si/c1-29(2,3)36-28(34)31-26(27(32)33)22-16-8-7-9-17-23-35-37(30(4,5)6,24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,7-9,16-17,22-23H2,1-6H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHABFZFGBZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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